molecular formula C12H14O B14255110 3-(4-Propylphenyl)prop-2-enal CAS No. 189751-14-2

3-(4-Propylphenyl)prop-2-enal

Cat. No.: B14255110
CAS No.: 189751-14-2
M. Wt: 174.24 g/mol
InChI Key: MKRRVTDPQXAGTJ-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)prop-2-enal is an organic compound belonging to the class of cinnamaldehydes It is characterized by the presence of a prop-2-enal group attached to a 4-propylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)prop-2-enal typically involves the aldol condensation of 4-propylbenzaldehyde with acetaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar aldol condensation reactions, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

3-(4-Propylphenyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Propylphenyl)prop-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-Phenylprop-2-enal, known for its presence in cinnamon.

    3-(4-Methoxyphenyl)prop-2-enal: A similar compound with a methoxy group instead of a propyl group.

Uniqueness

3-(4-Propylphenyl)prop-2-enal is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

189751-14-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(4-propylphenyl)prop-2-enal

InChI

InChI=1S/C12H14O/c1-2-4-11-6-8-12(9-7-11)5-3-10-13/h3,5-10H,2,4H2,1H3

InChI Key

MKRRVTDPQXAGTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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